molecular formula C11H11F3O3 B8450286 2-Propoxy-4-(trifluoromethyl)benzoic acid

2-Propoxy-4-(trifluoromethyl)benzoic acid

Cat. No. B8450286
M. Wt: 248.20 g/mol
InChI Key: MBJZAOSDIXZKSP-UHFFFAOYSA-N
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Patent
US08557872B2

Procedure details

2-Propoxy-4-trifluoromethyl-benzoic acid propyl ester (957 mg, 3.44 mmol) was reacted with 1N LiOH (10 ml) at room temperature for 4 hrs. The reaction solvent was removed in vacuo. Water (30 ml) was added to the resulting residue, which was neutralized with 1 N aqueous HCl solution. The aqueous mixture was extracted with ethylacetate (30 ml×3). A combined organic layer was dried over MgSO4, and concentrated in vacuo to yield quantitatively title compound.
Name
2-Propoxy-4-trifluoromethyl-benzoic acid propyl ester
Quantity
957 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][C:5](=[O:20])[C:6]1[CH:11]=[CH:10][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:8][C:7]=1[O:16][CH2:17][CH2:18][CH3:19])CC>[Li+].[OH-]>[CH2:17]([O:16][C:7]1[CH:8]=[C:9]([C:12]([F:13])([F:14])[F:15])[CH:10]=[CH:11][C:6]=1[C:5]([OH:20])=[O:4])[CH2:18][CH3:19] |f:1.2|

Inputs

Step One
Name
2-Propoxy-4-trifluoromethyl-benzoic acid propyl ester
Quantity
957 mg
Type
reactant
Smiles
C(CC)OC(C1=C(C=C(C=C1)C(F)(F)F)OCCC)=O
Name
Quantity
10 mL
Type
solvent
Smiles
[Li+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
Water (30 ml) was added to the resulting residue, which
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with ethylacetate (30 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
A combined organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(CC)OC1=C(C(=O)O)C=CC(=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.